molecular formula C20H15N5O2S3 B2774073 N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1351595-66-8

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2774073
CAS No.: 1351595-66-8
M. Wt: 453.55
InChI Key: IIHFRUXGFUMCPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C20H15N5O2S3 and its molecular weight is 453.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Structural Characteristics

The compound features a combination of pharmacophoric elements:

  • Indole Derivative : Known for various biological activities.
  • Thiadiazole Ring : Associated with significant anticancer and antimicrobial properties.
  • Benzo[d]thiazole Moiety : Often linked to neuroprotective and anti-inflammatory activities.

The molecular formula of the compound is C20H15N5O2S3C_{20}H_{15}N_{5}O_{2}S_{3} with a molecular weight of approximately 453.6 g/mol .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to this compound. The following findings provide insights into its efficacy:

In Vitro Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing the thiadiazole ring demonstrated IC50 values as low as 0.28 µg/mL against MCF-7 breast cancer cells .
    • In another study, similar compounds exhibited growth inhibition in HepG2 liver cancer cells with IC50 values around 9.6 µM .

The mechanism through which this compound exerts its anticancer effects involves:

  • Induction of Apoptosis : The compound promotes apoptotic cell death in cancer cells.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, inhibiting cell proliferation .

Antimicrobial Activity

Beyond its anticancer properties, this compound also exhibits antimicrobial activity:

Antibacterial and Antifungal Properties

Research indicates that derivatives of thiadiazoles possess moderate to significant antibacterial and antifungal activities. For example:

  • Compounds similar to this one have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli .

Case Studies and Research Findings

Several studies have been conducted focusing on the biological activity of thiadiazole derivatives:

Study ReferenceBiological ActivityFindings
AnticancerIC50 = 0.28 µg/mL against MCF-7 cells; induces apoptosis
AntimicrobialEffective against E. coli and S. aureus; MIC values lower than standard drugs
Synthesis & ActivityNew synthetic pathways for enhanced bioactivity; focus on structure-activity relationships

Properties

IUPAC Name

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O2S3/c26-16(25-10-9-12-5-1-3-7-14(12)25)11-28-20-24-23-19(30-20)22-17(27)18-21-13-6-2-4-8-15(13)29-18/h1-8H,9-11H2,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHFRUXGFUMCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.